N,3-Dibutylpyridin-2-amine
Description
N,3-Dibutylpyridin-2-amine is a pyridine derivative featuring a butyl group at the nitrogen atom (position 2) and a second butyl group at position 3 of the aromatic ring. Pyridin-2-amine scaffolds are widely studied due to their roles in catalysis, pharmaceuticals, and materials science . The butyl substituents likely confer steric bulk and moderate electron-donating effects, influencing reactivity and intermolecular interactions.
Properties
CAS No. |
88260-23-5 |
|---|---|
Molecular Formula |
C13H22N2 |
Molecular Weight |
206.33 g/mol |
IUPAC Name |
N,3-dibutylpyridin-2-amine |
InChI |
InChI=1S/C13H22N2/c1-3-5-8-12-9-7-11-15-13(12)14-10-6-4-2/h7,9,11H,3-6,8,10H2,1-2H3,(H,14,15) |
InChI Key |
OZSNHJYEQAOSFV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(N=CC=C1)NCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,3-Dibutylpyridin-2-amine can be achieved through several methods. One common approach involves the alkylation of pyridine derivatives. For instance, the reaction of 2-aminopyridine with butyl halides under basic conditions can yield this compound. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the amine group, facilitating the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or nickel may be employed to facilitate the alkylation reactions. Additionally, the use of microwave-assisted synthesis can significantly reduce reaction times and improve product purity.
Chemical Reactions Analysis
Types of Reactions
N,3-Dibutylpyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxide derivatives using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring, using reagents like lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridines depending on the reagents used.
Scientific Research Applications
N,3-Dibutylpyridin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting neurological pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of N,3-Dibutylpyridin-2-amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modifying their activity. The pyridine ring can participate in π-π interactions with aromatic residues in proteins, influencing their conformation and function.
Comparison with Similar Compounds
Substituent Effects on Reactivity and Basicity
- N,N-Dimethyl-3-nitropyridin-2-amine (): Substituents: Nitro (position 3, electron-withdrawing) and dimethylamino (position 2, electron-donating). The nitro group reduces the basicity of the amine compared to alkyl-substituted analogs. Applications: Nitro-substituted pyridines are often intermediates in explosives or pharmaceuticals .
- 4-(Dimethylamino)pyridine (DMAP, ): Substituents: Dimethylamino (position 4, strong electron-donating). DMAP is a potent nucleophilic catalyst due to its high basicity and resonance stabilization. N,3-Dibutylpyridin-2-amine’s substituents may reduce catalytic efficiency due to steric hindrance but could improve solubility in nonpolar solvents .
Molecular Geometry and Intermolecular Interactions
- N-Diphenylphosphanyl-N-{[diphenyl-(2-pyridylimino)-κ5-phosphanyl]methyl}-pyridin-2-amine (): Features phosphanyl and pyridylimino groups, leading to a complex 3D framework via C–H⋯N hydrogen bonds. The butyl groups in this compound would likely disrupt such interactions, favoring hydrophobic aggregation over crystalline packing .
- 4-Methyl-3-nitropyridin-2-amine (): Crystal structure shows planar pyridine rings with nitro and methyl groups in orthogonal positions. Butyl substituents in this compound would introduce significant non-planarity, affecting π-π stacking and solid-state stability .
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